A Comprehensive Technical Guide to 4-Fluoro-2-methoxybenzamide (CAS No. 874804-07-6)
A Comprehensive Technical Guide to 4-Fluoro-2-methoxybenzamide (CAS No. 874804-07-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-Fluoro-2-methoxybenzamide, a key fluorinated building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its synthesis, characterization, and application, offering field-proven insights for its effective utilization in research and drug development.
Core Identity and Physicochemical Profile
4-Fluoro-2-methoxybenzamide is a substituted aromatic amide whose strategic placement of a fluorine atom and a methoxy group imparts unique electronic and conformational properties. These features make it a valuable intermediate in the synthesis of complex bioactive molecules.[1] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Chemical Identifier: The definitive Chemical Abstracts Service (CAS) number for 4-Fluoro-2-methoxybenzamide is 874804-07-6 .
Physicochemical Data Summary: A compilation of its key physical and chemical properties is presented below. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 874804-07-6 | [2] |
| Molecular Formula | C₈H₈FNO₂ | [3] |
| Molecular Weight | 169.15 g/mol | [3] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 168-172 °C (for the related 4-fluoro-2-methylbenzoic acid) | [5] |
| Boiling Point | ~257.8 °C (Predicted for the isomeric 2-Fluoro-4-methoxybenzoic acid) | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | General chemical knowledge |
Synthesis and Manufacturing: A Rationale-Driven Approach
The synthesis of 4-Fluoro-2-methoxybenzamide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic pathway involves the amidation of its corresponding carboxylic acid, 4-Fluoro-2-methoxybenzoic acid.
Synthesis of the Precursor: 4-Fluoro-2-methoxybenzoic Acid
While a direct protocol for 4-Fluoro-2-methoxybenzoic acid was not found, its synthesis can be inferred from established methods for analogous compounds. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid often starts from m-fluorotoluene.[6] A plausible route to our precursor would likely begin with a suitable commercially available starting material, such as 4-fluoro-2-methoxyphenol (CAS 450-93-1).[7]
Amide Formation: From Carboxylic Acid to Benzamide
The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The most robust and widely used method proceeds via an acid chloride intermediate. This approach is favored in a laboratory setting due to its high reactivity and generally clean conversion.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent is chosen for the conversion of the carboxylic acid to the acid chloride due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. The addition of a catalytic amount of dimethylformamide (DMF) accelerates the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating agent.[7]
-
Ammonium Hydroxide (NH₄OH): A concentrated aqueous solution of ammonia provides the nucleophilic amine source. The reaction is typically performed at low temperatures to control the exothermicity of the reaction between the highly reactive acid chloride and ammonia.
-
Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and is determined empirically to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxybenzamide
This protocol is a representative procedure based on established chemical principles for amide synthesis.[7][8]
Part A: Formation of 4-Fluoro-2-methoxybenzoyl chloride
-
Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-Fluoro-2-methoxybenzoic acid (1 equivalent).
-
Reagent Addition: Under a fume hood, cautiously add thionyl chloride (2-3 equivalents). To this mixture, add a catalytic amount (1-2 drops) of DMF.
-
Reaction: Stir the mixture at room temperature. Observe the evolution of gas (HCl and SO₂). Once the initial effervescence subsides, heat the reaction mixture to a gentle reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Isolation: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Fluoro-2-methoxybenzoyl chloride is typically used in the next step without further purification.
Part B: Amidation to form 4-Fluoro-2-methoxybenzamide
-
Setup: In a separate flask, cool a concentrated solution of ammonium hydroxide (excess) in an ice bath.
-
Reagent Addition: Dissolve the crude 4-Fluoro-2-methoxybenzoyl chloride from Part A in a dry, inert solvent (e.g., dichloromethane or THF). Add this solution dropwise to the cooled ammonium hydroxide solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Work-up: The resulting solid product is collected by vacuum filtration and washed with cold water to remove any remaining salts.
-
Purification: The crude 4-Fluoro-2-methoxybenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield a crystalline solid.
The Role of 4-Fluoro-2-methoxybenzamide in Drug Discovery
Fluorinated benzamides are a privileged scaffold in medicinal chemistry.[9] They are integral components of numerous bioactive compounds, including anti-inflammatory and anticancer agents.[4] The benzamide moiety itself is a common feature in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.
While a specific drug synthesized directly from 4-Fluoro-2-methoxybenzamide is not prominently documented in the readily available literature, its structural motifs are present in key pharmaceutical intermediates. For example, the related compound 4-fluoro-2-methoxy-5-nitrophenol is an intermediate in the synthesis of Linzagolix, a GnRH receptor antagonist.[10] This highlights the importance of the 4-fluoro-2-methoxyphenyl core in modern drug development. 4-Fluoro-2-methoxybenzamide serves as a valuable building block, allowing for the introduction of this key pharmacophore into novel drug candidates.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 4-Fluoro-2-methoxybenzamide is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the target compound from starting materials, byproducts, and degradation products.
Self-Validating Protocol Design: A robust HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.[11] The choice of a C18 column is common for reverse-phase chromatography of moderately polar aromatic compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution of all components.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general framework for the HPLC analysis of 4-Fluoro-2-methoxybenzamide. Method development and validation are required for specific applications.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 2.6 µm | Standard for reverse-phase chromatography of small organic molecules. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization for MS detection if used. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| Detector | UV at 220 nm and 254 nm | Aromatic compounds typically absorb at these wavelengths. |
| Run Time | 18 minutes | Sufficient to elute all components and re-equilibrate the column.[12] |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 4-Fluoro-2-methoxybenzamide.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and methoxy substituents.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The chemical shifts will be characteristic of the aromatic carbons (with C-F and C-O coupling), the methoxy carbon, and the carbonyl carbon of the amide.[13]
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For 4-Fluoro-2-methoxybenzamide, the expected molecular ion peak [M+H]⁺ would be at m/z 170.06.
Safety and Handling
As a fine chemical intended for laboratory use, 4-Fluoro-2-methoxybenzamide should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds suggest the following precautions:
-
Hazards: Likely to be a skin and eye irritant. May cause respiratory irritation.[14][15]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Fluoro-2-methoxybenzamide (CAS No. 874804-07-6) is a valuable and versatile building block for medicinal chemistry and drug development. Its synthesis, while requiring careful execution, follows established and reliable organic chemistry principles. Rigorous analytical characterization is essential to ensure its quality for use in pharmaceutical applications. As the demand for novel fluorinated pharmacophores continues to grow, the importance of intermediates like 4-Fluoro-2-methoxybenzamide in the drug discovery pipeline is set to increase.
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